

Application Notes and Protocols: CHAPS for Membrane Protein Extraction

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Compound of Interest

Compound Name: CHAPS hydrate

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These application notes provide a detailed guide to utilizing the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) for the effective extraction of membrane proteins from various biological samples. This document outlines the physicochemical properties of CHAPS, protocols for protein extraction from cultured cells and tissues, and its application in downstream immunological assays.

Introduction

Membrane proteins are integral to numerous cellular processes, including signal transduction, molecular transport, and cell adhesion, making them critical targets in drug discovery and biomedical research. However, their hydrophobic nature poses significant challenges for extraction and purification while preserving their native conformation and function. CHAPS is a mild, non-denaturing zwitterionic detergent that is highly effective for solubilizing membrane proteins.^{[1][2][3]} Its unique structure, featuring a rigid steroidal backbone and a polar head group, allows it to disrupt lipid-lipid and lipid-protein interactions without causing extensive protein denaturation.^[1] A key advantage of CHAPS is its high critical micelle concentration (CMC) of 6-10 mM, which facilitates its removal from protein samples via dialysis.^{[1][4]}

Data Presentation

Physicochemical Properties of CHAPS

The effectiveness of a detergent in membrane protein extraction is largely dictated by its physicochemical properties. CHAPS is favored for its ability to preserve the native structure and function of proteins.[\[4\]](#)[\[5\]](#)

Property	Value	References
Molecular Weight	614.88 g/mol	[4]
Critical Micelle Concentration (CMC)	6 - 10 mM	[4]
Micellar Molecular Weight	6,150 Da	[4]
Aggregation Number	~10	[4]
Appearance	White solid	[4]
Solubility	Soluble in water (up to 50 mg/ml)	[4]

Comparison of Common Detergents for Membrane Protein Extraction

CHAPS is often chosen for its gentle nature compared to other common detergents. The following table provides a comparative overview.

Property	CHAPS	Triton X-100	NP-40 (Igepal CA-630)
Type	Zwitterionic	Non-ionic	Non-ionic
CMC	6-10 mM	0.2-0.9 mM	0.05-0.3 mM
Micelle Size	Small	Large	Large
Denaturing Potential	Low	Low to moderate	Low to moderate
Dialyzable	Yes	No	No

Extraction Efficiency of CHAPS

The yield and activity of extracted membrane proteins can be influenced by the choice of detergent and the specific protocol used. While optimal conditions are protein-dependent, the following table summarizes reported extraction efficiencies using CHAPS.

CHAPS Concentration	Sample Type	Observation	Reference
1% (w/v)	Cultured Mammalian Cells	Effective for total membrane protein extraction.	[1]
20 mM (~1.2%)	Pea Epicotyl Microsomes	Optimal for PGA synthase activity.	[1]
4% (w/v)	Mouse Brain Membranes	Standard concentration for 2-DE analysis.	[6]
3% CHAPS with 1% LPC	Mouse Brain Membranes	Showed selective improvement over 4% CHAPS alone.	[6]
3% CHAPS with 1% MEGA 10	Mouse Brain Membranes	Showed selective improvement over 4% CHAPS alone.	[6]
3% CHAPS with 0.5% LPC & 0.5% MEGA 10	Mouse Brain Membranes	Additive improvements in spot number, density, and resolution.	[6]

Experimental Protocols

Protocol 1: Extraction of Membrane Proteins from Cultured Mammalian Cells

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.[1]

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold CHAPS Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail. (Prepare fresh before use).[\[1\]](#)[\[7\]](#)
- Cell scraper
- Pre-chilled 1.5 mL microcentrifuge tubes
- Microcentrifuge

Procedure:

- Place the 10 cm dish of cells on ice and wash the cell monolayer twice with 5 mL of ice-cold PBS.[\[1\]](#)
- Aspirate the PBS completely and add 1 mL of ice-cold CHAPS Lysis Buffer to the dish.[\[1\]](#)
- Incubate the dish on ice for 30 minutes with occasional gentle swirling.[\[1\]](#)
- Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.[\[1\]](#)
- Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.[\[1\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[1\]](#)
- Carefully transfer the supernatant, containing the solubilized membrane and cytosolic proteins, to a fresh, pre-chilled microcentrifuge tube.[\[1\]](#)[\[7\]](#)
- Determine the protein concentration of the extract using a detergent-compatible protein assay (e.g., BCA assay).[\[1\]](#)
- The extracted proteins are now ready for downstream applications or can be stored at -80°C for long-term storage.[\[1\]](#)

Protocol 2: Homogenization of Tissues for Membrane Protein Extraction

This protocol is for the extraction of membrane proteins from tissue samples.[\[8\]](#)[\[9\]](#)

Materials:

- Tissue sample
- Ice-cold CHAPS Buffer with inhibitors (e.g., 50 mM PIPES/HCl pH 6.5, 2 mM EDTA, 0.1% CHAPS, protease and phosphatase inhibitors).[\[8\]](#)
- Mini pestle-homogenizer
- Pre-chilled 1.5 mL microcentrifuge tubes
- Microcentrifuge

Procedure:

- On ice, pulverize approximately 90 μ L of tissue and place it in a 1.5 mL round-bottom microcentrifuge tube.[\[8\]](#)[\[9\]](#)
- Add 500 μ L of ice-cold CHAPS buffer with inhibitors to the pulverized tissue.[\[8\]](#)[\[9\]](#)
- Homogenize the tissue with a mini pestle-homogenizer using 15 strokes, with each stroke lasting 3 seconds, on ice.[\[8\]](#)[\[9\]](#)
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[\[8\]](#)[\[9\]](#)
- Carefully remove the supernatant, avoiding the lipid layer, and transfer it to a fresh 1.5 mL tube.[\[8\]](#)[\[9\]](#)
- Centrifuge the supernatant again at 12,000 x g for 15 minutes at 4°C.[\[8\]](#)[\[9\]](#)
- Transfer the final supernatant to a new tube. This fraction contains the extracted proteins ready for downstream applications like immunoprecipitation.[\[8\]](#)[\[9\]](#)

Protocol 3: Immunoprecipitation of a Membrane Protein (EGFR) using CHAPS Lysis Buffer

This protocol details the immunoprecipitation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, from cells lysed with CHAPS buffer.[\[1\]](#)

Materials:

- Cell lysate prepared with CHAPS Lysis Buffer (from Protocol 1)
- Anti-EGFR antibody (IP-grade)
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) CHAPS[\[1\]](#)
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 1X SDS-PAGE sample buffer[\[1\]](#)
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5[\[1\]](#)
- Microcentrifuge tubes
- Rotating wheel or rocker

Procedure:

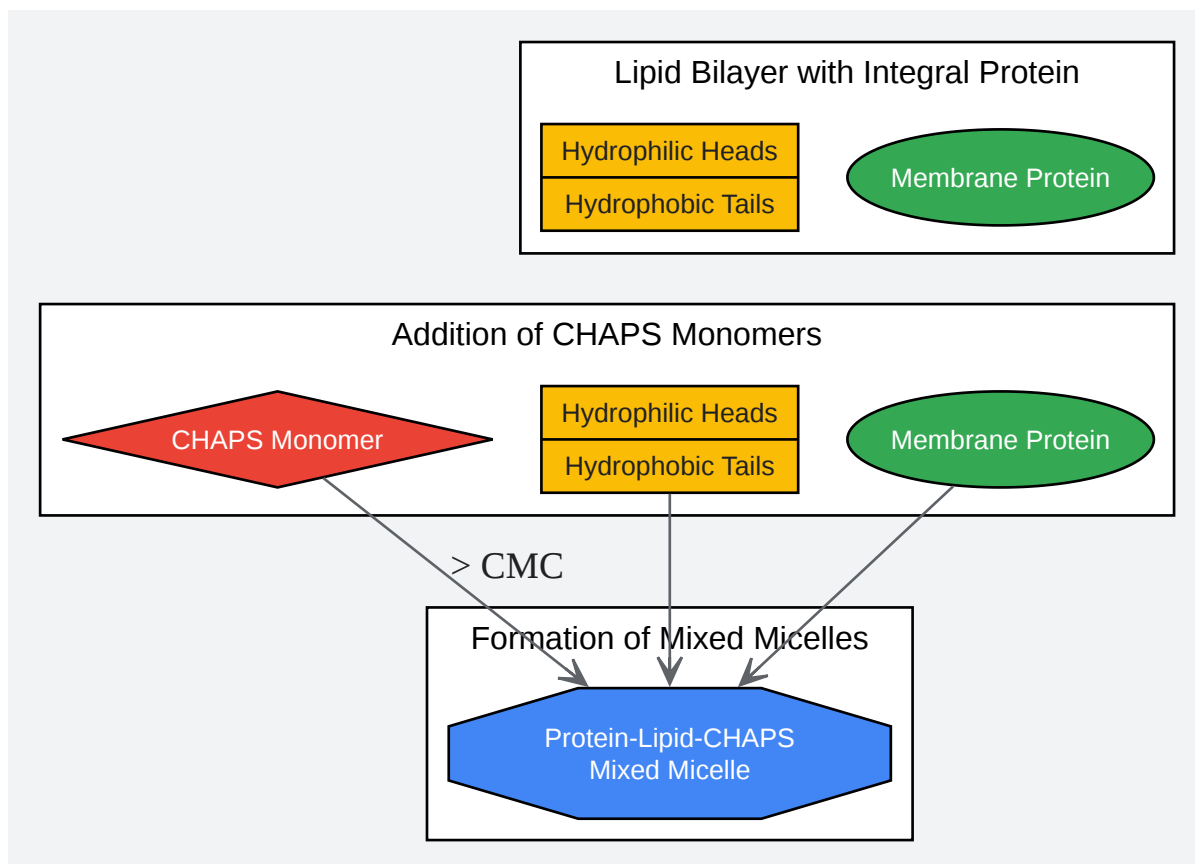
- To 500 µg of pre-cleared cell lysate, add 2-5 µg of anti-EGFR antibody.[\[1\]](#)
- Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.[\[1\]](#)
- Add 25 µL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2 hours at 4°C on a rotating wheel.[\[1\]](#)
- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by using a magnetic stand (for magnetic beads).[\[1\]](#)
- Carefully remove and discard the supernatant.[\[1\]](#)

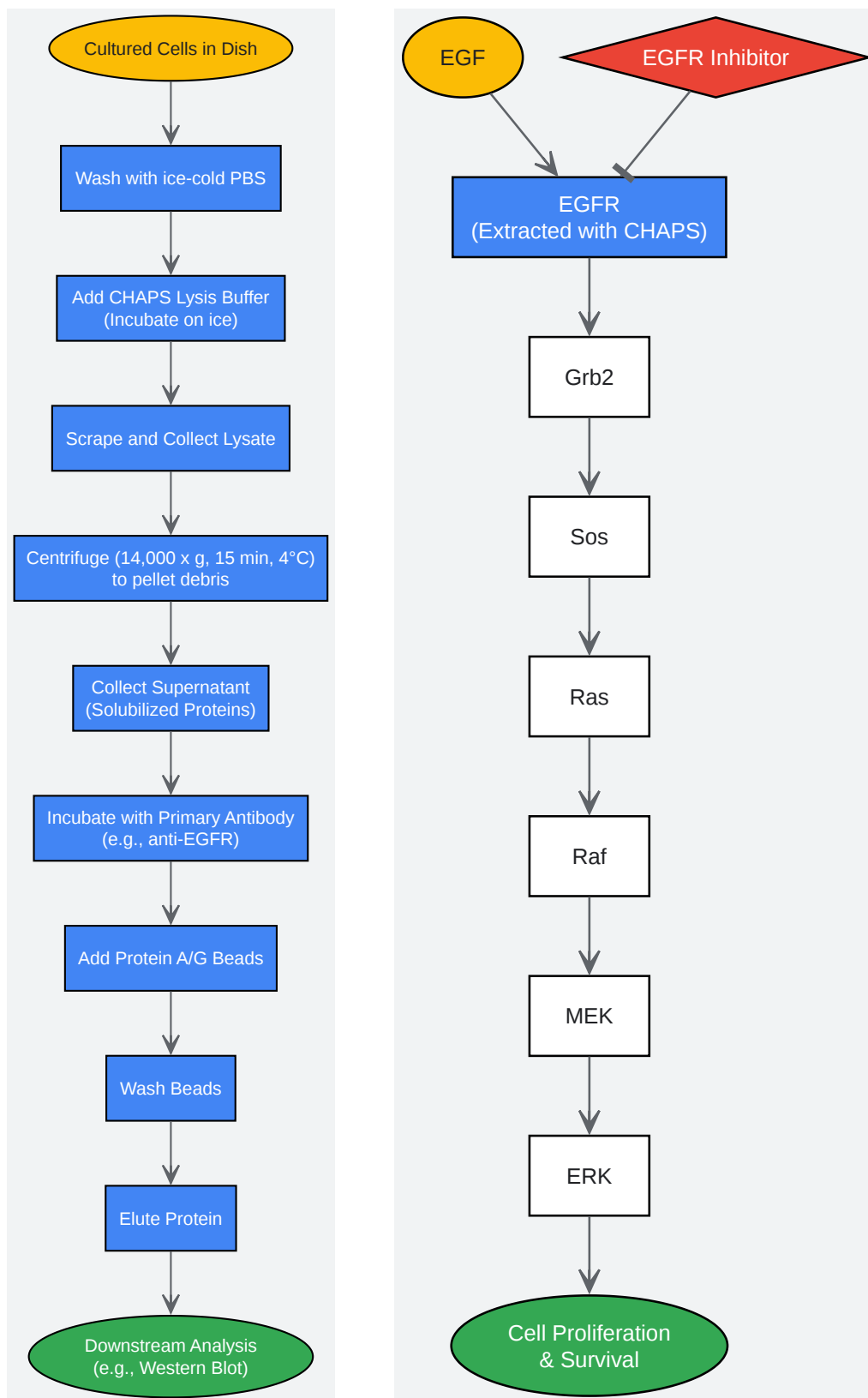
- Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.[\[1\]](#)
- After the final wash, carefully remove all residual wash buffer.[\[1\]](#)
- To elute the protein, add 50 μ L of Elution Buffer (Glycine-HCl) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a fresh tube containing 5 μ L of Neutralization Buffer.[\[1\]](#)
- Alternatively, resuspend the beads in 50 μ L of 1X SDS-PAGE sample buffer and boil for 5 minutes to elute.[\[1\]](#)
- The eluted sample is ready for analysis by Western blotting.[\[1\]](#)

Visualizations

Mechanism of Membrane Protein Solubilization by CHAPS

The following diagram illustrates how CHAPS micelles extract membrane proteins from the lipid bilayer.





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